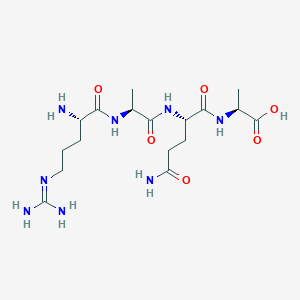![molecular formula C15H13N3O B12541536 (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile CAS No. 651730-41-5](/img/structure/B12541536.png)
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole core . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted indazole derivatives.
Scientific Research Applications
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 2-Phenylindazole
- 3-Amino-1H-indazole
- 4,5-Dihydro-2H-indazole
Uniqueness
What sets (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile apart from other indazole derivatives is its unique structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
651730-41-5 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2-acetyl-4,5-dihydrobenzo[g]indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-14(8-9-16)13-7-6-11-4-2-3-5-12(11)15(13)17-18/h2-5H,6-8H2,1H3 |
InChI Key |
UVDJFDUMMIQMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=C2CCC3=CC=CC=C3C2=N1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



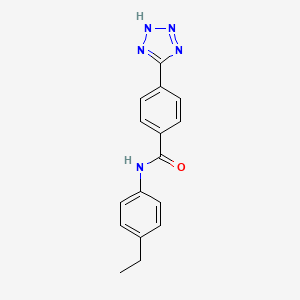
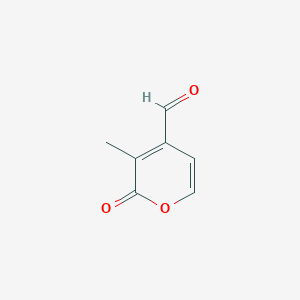
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)


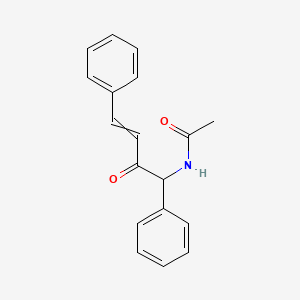
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)

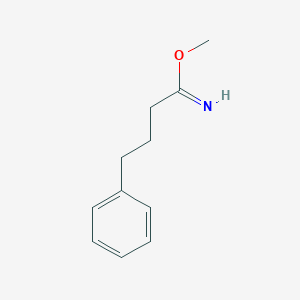
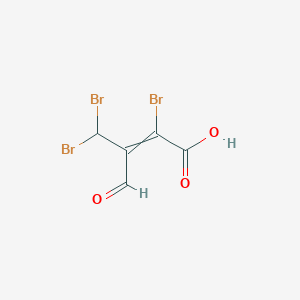
![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
